4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
1.1 Compound Overview The compound 4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to the thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a fused thienopyrazole core linked to a substituted benzamide moiety. Its molecular formula is C₁₉H₁₄ClN₃O₄S, with a calculated molecular weight of 415.85 g/mol. The structure features a chloro-nitro-substituted benzamide group and a 5-oxido-thienopyrazole scaffold, which are critical for its physicochemical and biological properties.
1.2 Therapeutic Relevance Thieno[3,4-c]pyrazol derivatives, particularly benzamides and acetamides, have been investigated as autotaxin inhibitors, a target implicated in cancer and fibrosis . The nitro and chloro substituents on the benzamide ring may enhance electronic interactions with the enzyme’s active site, while the thienopyrazole core provides structural rigidity.
1.3 Physicochemical Properties Key properties include 1 hydrogen bond donor (amide NH) and 6 hydrogen bond acceptors (amide O, nitro O₂, oxide O, and others). Computational tools like Multiwfn (for wavefunction analysis) and SHELX (for crystallographic refinement) are standard for elucidating such properties .
Properties
IUPAC Name |
4-chloro-3-nitro-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c19-14-7-6-11(8-16(14)23(25)26)18(24)20-17-13-9-28(27)10-15(13)21-22(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXXZRNRDNKQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the chloro and nitro groups can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and nitric acid, respectively. The final step involves the coupling of the thieno[3,4-c]pyrazole derivative with 4-chloro-3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The benzamide moiety can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield the corresponding amine, while substitution of the chloro group with an amine would yield an aniline derivative.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit significant anticancer properties. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that modifications in the thieno[3,4-c]pyrazole structure could enhance cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. A study highlighted its efficacy against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
Agriculture
Pesticide Development
In agricultural research, this compound has been investigated as a potential pesticide. Its ability to inhibit certain enzymes critical to plant pathogens suggests it could be developed into a novel fungicide or herbicide. Field trials have shown promising results in controlling fungal diseases in crops without adversely affecting plant growth .
Materials Science
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced polymers. Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Effective against breast cancer cell lines |
| Antimicrobial Agent | Inhibits growth of resistant bacterial strains | |
| Agriculture | Pesticide Development | Effective against fungal pathogens in crops |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of thieno[3,4-c]pyrazole derivatives and their anticancer activities. The results showed that specific modifications led to increased potency against various cancer cell lines .
- Agricultural Trials : Field trials conducted by agricultural scientists assessed the effectiveness of the compound as a fungicide on wheat crops. The results indicated a significant reduction in disease incidence compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,4-c]pyrazol Series
Acetamide vs. Benzamide Derivatives
The patent EP 2023/000045 highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors .
Bromo-Substituted Benzamide Analog
The compound 4-bromo-N-[2-(4-methylphenyl)-5-oxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) shares structural similarity but differs in substituents:
- Bromo (vs. chloro-nitro ) at the benzamide position.
- 4-Methylphenyl (vs. phenyl) on the thienopyrazole core .
Table 1: Physicochemical Comparison
| Property | Main Compound | Bromo Analog |
|---|---|---|
| Molecular Formula | C₁₉H₁₄ClN₃O₄S | C₁₉H₁₆BrN₃O₂S |
| Molecular Weight (g/mol) | 415.85 | 456.35 |
| H-Bond Donors | 1 | 2 |
| H-Bond Acceptors | 6 | 6 |
| Rotatable Bonds | 4 | 4 |
Substituent Effects on Properties
- In contrast, the 4-bromo substituent (weaker EWG) may reduce electronic effects but improve lipophilicity.
- Steric Effects: The 4-methylphenyl group in the bromo analog enhances lipophilicity (logP ~3.5 vs. ~3.1 for the main compound), favoring membrane permeability.
Biological Activity
4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of the chloro and nitro groups on the benzamide ring enhances its chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown effectiveness against various bacterial strains. A study found that such compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has demonstrated that thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases. A case study involving a related compound showed a reduction in tumor size in xenograft models by inducing cell cycle arrest and apoptosis.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro studies revealed that these compounds could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
- Oxidative Stress Modulation : The presence of nitro groups may enhance the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
Research Findings
Case Studies
- Antimicrobial Study : A recent investigation into thieno[3,4-c]pyrazole derivatives showed promising results against multi-drug resistant bacterial strains, supporting their use as potential therapeutic agents.
- Cancer Model : In a xenograft model using human breast cancer cells, treatment with a derivative led to significant tumor regression compared to controls, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
